molecular formula C19H18N2O4 B356021 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 1003682-96-9

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

Cat. No. B356021
CAS RN: 1003682-96-9
M. Wt: 338.4g/mol
InChI Key: NFMRGAHVZBQSOK-UHFFFAOYSA-N
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Description

“2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid” is a chemical compound with the CAS Number: 1003682-96-9 . It has a molecular weight of 338.36 . The IUPAC name for this compound is 2- { [3- (1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O4/c22-17 (15-8-1-2-9-16 (15)19 (24)25)20-14-7-5-6-13 (12-14)18 (23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2, (H,20,22) (H,24,25) . This code represents the molecular structure of the compound.

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Research has explored the synthesis and characterization of new aromatic carboxylic acids leading to the development of lanthanide coordination compounds. These compounds have been analyzed for their photophysical properties, demonstrating the potential for light harvesting and luminescence, which could have implications in materials science and optoelectronics. The coordinated benzoate ligands in these complexes serve as efficient chromophores, with certain complexes showing bright green luminescence efficiencies and extended excited state lifetimes, highlighting their potential in light-emitting devices (Sivakumar et al., 2011).

Hydration and Structural Analysis

Another study focused on the structural aspects of the hydration of aniline and benzoic acid, using 1D- and 3D-RISM integral equation methods. This research provides insights into the hydration shells of these compounds and their interactions with water molecules, which is fundamental in understanding solvation phenomena and could inform solvent selection in various chemical processes (Fedotova & Kruchinin, 2013).

Supramolecular Structures

The study of hydrogen-bonded co-crystal structures, such as the benzoic acid-pyrrolidin-1-ium-2-carboxylate complex, showcases the application of non-centrosymmetric co-crystallization to obtain chiral space group structures. These findings have implications for crystal engineering, where controlling the chiral properties of materials is essential for applications in pharmaceuticals and asymmetric catalysis (Chesna et al., 2017).

Synthetic Chemistry and Catalysis

The synthesis and application of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid in forming water-soluble half-sandwich complexes demonstrate the compound's potential in catalytic transfer hydrogenation of carbonyl compounds. This research opens pathways for environmentally friendly catalysis in aqueous media, contributing to the development of green chemistry (Prakash et al., 2014).

Liquid Crystals and Mesophase Behavior

Investigations into pyridine-based derivatives and their hydrogen-bonded liquid crystal complexes with benzoic acids have revealed the formation of mesomorphic phases. This research is pivotal in the field of liquid crystals, offering insights into the design and development of materials with tailored mesophase properties for applications in displays and photonic devices (Naoum et al., 2008).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-8-1-2-9-16(15)19(24)25)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRGAHVZBQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

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